Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate
CAS No.: 868536-53-2
Cat. No.: VC0031365
Molecular Formula: C20H17NO2
Molecular Weight: 303.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868536-53-2 |
|---|---|
| Molecular Formula | C20H17NO2 |
| Molecular Weight | 303.361 |
| IUPAC Name | methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C20H17NO2/c1-23-20(22)18-17(13-7-3-2-4-8-13)15-9-5-6-10-16(15)21-19(18)14-11-12-14/h2-10,14H,11-12H2,1H3 |
| Standard InChI Key | FVGIMCZZDJUYFY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structure
Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate, identified by CAS Registry Number 868536-53-2, is a quinoline-based compound with a molecular formula of C₂₀H₁₇NO₂ and a molecular weight of 303.361 g/mol . The compound features a quinoline core structure with several key functional groups that contribute to its chemical properties and biological potential.
Structural Characteristics
The compound contains multiple structural components that define its chemical behavior:
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A quinoline core (heterocyclic aromatic compound)
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A cyclopropyl group at the 2-position
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A phenyl substituent at the 4-position
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A methyl carboxylate group at the 3-position
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound:
| Identifier Type | Value |
|---|---|
| CAS Number | 868536-53-2 |
| Molecular Formula | C₂₀H₁₇NO₂ |
| Molecular Weight | 303.361 g/mol |
| IUPAC Name | methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C20H17NO2/c1-23-20(22)18-17(13-7-3-2-4-8-13)15-9-5-6-10-16(15)21-19(18)14-11-12-14/h2-10,14H,11-12H2,1H3 |
| Standard InChIKey | FVGIMCZZDJU |
Synthesis Methods
The synthesis of Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate typically involves cyclization reactions that bring together the key structural elements. Understanding these synthetic pathways is crucial for efficient production and modification of the compound for research purposes.
Cyclization Approach
The most common synthetic route involves the cyclization of 2-aminoaryl ketones with phenylacetylenes, facilitated by appropriate catalysts. This method allows for the controlled formation of the quinoline ring system with the desired substituents in place.
Catalyst-Mediated Synthesis
While specific information on the synthesis of Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate is limited in the available sources, we can draw insights from the synthesis of related compounds. For instance, the preparation of 2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-carboxylate employs Lewis acid catalysts like Zn(OTf)₂ to facilitate the cyclization reaction between 2-amino-4′-fluoro-benzophenone and 3-cyclopropyl-3-oxopropionate .
The reaction typically proceeds as follows:
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Combination of the appropriate 2-aminobenzophenone derivative with a cyclopropyl-containing reactive partner
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Lewis acid-catalyzed cyclization to form the quinoline core
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Incorporation of the methyl ester functionality
Improved Synthesis Methods
Research suggests that the use of ionic liquids can improve the synthesis process by:
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Enhancing solubility of reactants
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Facilitating easier product separation
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Enabling more efficient recovery of catalysts
Similar compounds have been synthesized through continuous operation processes that avoid the need for isolation and purification of intermediates, which can significantly improve production efficiency .
Physical and Chemical Properties
Understanding the physical and chemical properties of Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate provides insight into its behavior in various environments and applications.
Reactivity Profile
The reactivity of Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate is influenced by several functional groups:
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The methyl ester group (carboxylate) can undergo hydrolysis, transesterification, and reduction reactions
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The cyclopropyl ring introduces strain into the molecule, potentially enhancing reactivity at this site
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The quinoline nitrogen can participate in coordination chemistry with metals and act as a hydrogen bond acceptor
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The phenyl group can undergo typical aromatic substitution reactions
Biological Activities and Applications
Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate and related quinoline derivatives have attracted attention for their potential biological activities and applications in various fields.
Material Science Applications
Beyond biological applications, quinoline derivatives have found uses in material science:
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As structural components in advanced materials
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In photochemical applications due to their fluorescence properties
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As building blocks for more complex functional materials
Research Tool Applications
The compound serves as a valuable research tool for:
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Investigating structure-activity relationships in quinoline derivatives
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Developing synthetic methodologies for complex heterocyclic compounds
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Exploring novel molecular targets for drug discovery
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